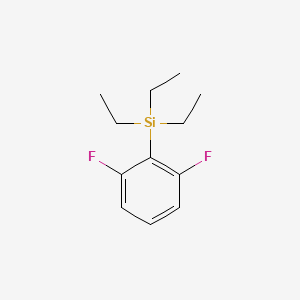
Silane, (2,6-difluorophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,6-difluorophenyl)triethyl-: is a chemical compound with the molecular formula C12H18F2Si . It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and three ethyl groups attached to the silicon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2,6-difluorophenyl)triethyl- typically involves the reaction of 2,6-difluorophenylmagnesium bromide with triethylchlorosilane . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of Silane, (2,6-difluorophenyl)triethyl- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Silane, (2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the substituents.
Hydrosilylation: It can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Common reagents include and .
Substitution: Reagents such as or in the presence of a Lewis acid catalyst.
Hydrosilylation: Catalysts like platinum or rhodium complexes are often used.
Major Products:
Reduction: Alcohols and silyl ethers.
Substitution: Halogenated derivatives.
Hydrosilylation: Organosilicon compounds with various functional groups.
Scientific Research Applications
Chemistry: Silane, (2,6-difluorophenyl)triethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected intermediates, which are crucial in multi-step synthetic processes .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential in drug delivery systems, where the silicon-based structure can improve the stability and bioavailability of therapeutic agents .
Industry: In the industrial sector, Silane, (2,6-difluorophenyl)triethyl- is used in the production of specialty coatings and adhesives. Its unique properties make it suitable for applications requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action of Silane, (2,6-difluorophenyl)triethyl- involves its ability to form strong bonds with various substrates. The silicon atom can interact with nucleophiles, while the phenyl ring can participate in π-π interactions. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical processes .
Comparison with Similar Compounds
- Silane, (2,4-difluorophenyl)triethyl-
- Silane, (2,6-dichlorophenyl)triethyl-
- Silane, (2,6-difluorophenyl)trimethyl-
Comparison: Silane, (2,6-difluorophenyl)triethyl- is unique due to the presence of both fluorine atoms and ethyl groups. The fluorine atoms increase the compound’s electronegativity and influence its reactivity, while the ethyl groups provide steric hindrance and affect the compound’s physical properties. Compared to its analogs, this compound exhibits higher thermal stability and distinct reactivity patterns .
Properties
CAS No. |
651027-02-0 |
|---|---|
Molecular Formula |
C12H18F2Si |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18F2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
ITYKZQNUHCVXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)


![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)

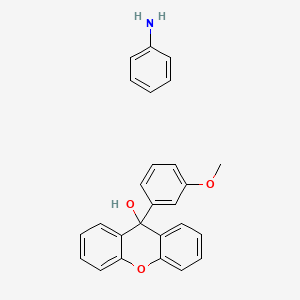

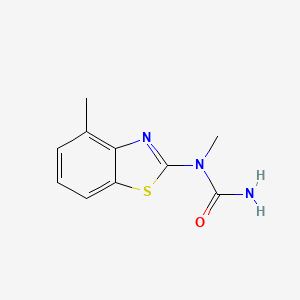

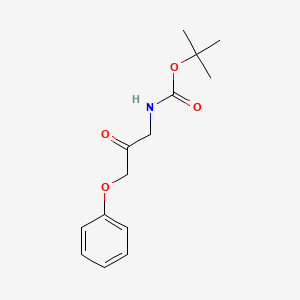

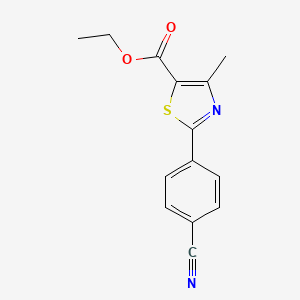
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
